molecular formula C8H15N3 B8630352 alphamethyl-1H-imidazole-1-butanamine

alphamethyl-1H-imidazole-1-butanamine

Cat. No. B8630352
M. Wt: 153.22 g/mol
InChI Key: UNOLWGUGPKXJPJ-UHFFFAOYSA-N
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Patent
US04551460

Procedure details

A solution of 8.3 g of 5-(1H-imidazol-1-yl)-2-pentanone, 44.0 g of ammonium acetate, and 3.5 g of sodium cyanoborohydride in 200 ml of methanol was stirred at room temperature for 2.5 days. The reaction mixture was acidified with hydrochloric acid and concentrated to dryness. The residue was taken up in potassium carbonate solution and extracted with dichloromethane. The combined extracts were dried over potassium carbonate and evaporated and the residue was distilled to give 4.6 g (55%) of alphamethyl-1H-imidazole-1-butanamine, bp 110°-117° C./0.25 mm.
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:6][CH2:7][CH2:8][C:9](=O)[CH3:10])[CH:5]=[CH:4][N:3]=[CH:2]1.C([O-])(=O)C.[NH4+].C([BH3-])#[N:18].[Na+].Cl>CO>[CH3:10][CH:9]([NH2:18])[CH2:8][CH2:7][CH2:6][N:1]1[CH:5]=[CH:4][N:3]=[CH:2]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
8.3 g
Type
reactant
Smiles
N1(C=NC=C1)CCCC(C)=O
Name
Quantity
44 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
3.5 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over potassium carbonate
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Name
Type
product
Smiles
CC(CCCN1C=NC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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